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Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential

information and troubleshooting strategies for mitigating the interference of Defibrotide
sodium in common fibrinolytic activity assays. Defibrotide, a complex mixture of single-

stranded oligodeoxyribonucleotides, is known for its pro-fibrinolytic properties, which can

directly impact the accuracy of assays designed to measure the body's natural clot-dissolving

capacity.

Frequently Asked Questions (FAQs)
Q1: What is Defibrotide sodium and how does it affect the fibrinolytic system?

Defibrotide sodium is an oligonucleotide mixture with profibrinolytic properties.[1] Its

mechanism of action is not fully elucidated, but it is known to enhance the enzymatic activity of

plasmin to hydrolyze fibrin clots.[1][2] In vitro studies have shown that Defibrotide increases the

expression of tissue plasminogen activator (t-PA) and thrombomodulin, while decreasing the

expression of von Willebrand factor (vWF) and plasminogen activator inhibitor-1 (PAI-1).[1] This

modulation of endothelial cell function leads to an overall increase in fibrinolysis.[3]

Q2: Why does Defibrotide interfere with fibrinolytic activity assays?

Defibrotide's inherent pro-fibrinolytic activity is the primary reason for its interference in these

assays. By directly enhancing plasmin activity and influencing the levels of key fibrinolytic

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b611023?utm_src=pdf-interest
https://www.benchchem.com/product/b611023?utm_src=pdf-body
https://www.benchchem.com/product/b611023?utm_src=pdf-body
https://www.benchchem.com/product/b611023?utm_src=pdf-body
https://www.benchchem.com/product/b611023?utm_src=pdf-body
https://www.practical-haemostasis.com/Fibrinolysis/eclt.html
https://www.practical-haemostasis.com/Fibrinolysis/eclt.html
https://pubmed.ncbi.nlm.nih.gov/19809307/
https://www.practical-haemostasis.com/Fibrinolysis/eclt.html
https://dlmp.uw.edu/test-guide/view/667
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


proteins like t-PA and PAI-1, Defibrotide can mask the true endogenous fibrinolytic state of a

sample, leading to potentially misleading results. For instance, in a sample from a patient with

impaired fibrinolysis, the presence of Defibrotide could falsely normalize or even exaggerate

the fibrinolytic activity measured in an assay.

Q3: Which fibrinolytic assays are most likely to be affected by Defibrotide?

Assays that measure the overall function of the fibrinolytic system or the activity of its individual

components are susceptible to interference. These include:

Euglobulin Lysis Time (ELT) Assay: This global assay measures the time it takes for a fibrin

clot to dissolve. Defibrotide can significantly shorten the lysis time.

Tissue Plasminogen Activator (t-PA) Activity Assay: As Defibrotide can increase t-PA

expression, it can lead to an overestimation of endogenous t-PA activity.

Plasminogen Activator Inhibitor-1 (PAI-1) Activity Assay: Defibrotide has been shown to

decrease PAI-1 activity, which could lead to an underestimation of its true levels in a sample.

[4]

Plasmin Generation Assays: By enhancing the activity of plasmin, Defibrotide can accelerate

the rate of plasmin generation in these assays.[2]

Troubleshooting Guides
Issue 1: Unexpectedly Short Euglobulin Lysis Time (ELT)
Possible Cause: Interference from Defibrotide in the patient sample. Defibrotide, particularly its

high molecular weight fractions, possesses endothelium-dependent fibrinolytic activity that can

accelerate clot lysis in the ELT assay.

Troubleshooting Steps:

Review Patient Medication: Confirm if the patient has been treated with Defibrotide.

Sample Dilution: Perform serial dilutions of the plasma sample. While this may dilute the

endogenous fibrinolytic factors, it can help to reduce the concentration of Defibrotide to a
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level with minimal interference. The results should be interpreted with caution and corrected

for the dilution factor.

Alternative Assays: Consider using specific assays for individual components of the

fibrinolytic system (e.g., t-PA antigen, PAI-1 antigen) that may be less affected by the

functional interference of Defibrotide.

Data Interpretation: If testing a sample known to contain Defibrotide is unavoidable, the

results should be interpreted with a clear understanding of its potential impact. Note the

presence of Defibrotide in the final report.

Issue 2: Falsely Elevated t-PA Activity in Chromogenic
Assays
Possible Cause: Defibrotide's ability to enhance plasmin activity and potentially increase t-PA

expression can lead to an overestimation of t-PA activity.

Troubleshooting Steps:

Control Experiments: Run parallel control experiments with a known concentration of

Defibrotide spiked into a normal plasma pool to quantify the extent of interference.

Use of t-PA Antigen Assay: Consider measuring t-PA antigen levels using an ELISA-based

method. While this does not measure functional activity, it provides a quantitative measure of

the t-PA protein present, which is less likely to be directly influenced by Defibrotide's

enzymatic enhancement effects.

Kinetic Analysis: Analyze the kinetic profile of the chromogenic reaction. The presence of

Defibrotide may alter the reaction kinetics. A non-linear or unusually rapid increase in

absorbance may indicate interference.

Issue 3: Falsely Decreased PAI-1 Activity
Possible Cause: Defibrotide has been shown to decrease PAI-1 activity, which can lead to an

underestimation of the true PAI-1 levels in a sample.[4]

Troubleshooting Steps:
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PAI-1 Antigen Measurement: Utilize an ELISA to measure PAI-1 antigen levels. This will

provide the concentration of the PAI-1 protein, irrespective of its activity, and is less

susceptible to functional interference from Defibrotide.

Spike and Recovery Experiment: To assess the impact of Defibrotide in your specific assay

system, perform a spike and recovery experiment. Add a known amount of recombinant PAI-

1 to a sample containing Defibrotide and measure the recovery. Low recovery would indicate

interference.

Consider the Clinical Context: Interpret the PAI-1 activity results in the context of the patient's

clinical condition and medication history. If the patient is on Defibrotide, a lower PAI-1 activity

result is expected.

Quantitative Data on Defibrotide's Effect
The following table summarizes the dose-dependent effect of Defibrotide on plasmin activity, as

demonstrated in a study by Echart et al. (2009). This data highlights the direct enhancing effect

of Defibrotide on a key enzyme in the fibrinolytic cascade.

Defibrotide Concentration (µg/mL) Plasmin Activity (% of Control)

0 100

10 ~120

50 ~150

100 ~180

200 ~220

Data is estimated from the graphical representation in Echart et al., 2009. The study

demonstrates a clear dose-dependent increase in plasmin activity in the presence of

Defibrotide.

Experimental Protocols
Euglobulin Lysis Time (ELT) Assay
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Principle: The euglobulin fraction of plasma, which contains fibrinogen, plasminogen, and

plasminogen activators, is precipitated in an acidic environment. The inhibitors of fibrinolysis

are largely removed in the supernatant. The precipitated euglobulins are redissolved, and the

fibrin clot formed upon recalcification is timed for lysis.

Procedure:

Sample Collection: Collect blood in a 3.2% sodium citrate tube.

Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma.

Euglobulin Precipitation: Dilute 0.5 mL of plasma with 9.5 mL of cold, acidified water (pH

5.9).

Incubation: Incubate the mixture at 4°C for 30 minutes to allow for euglobulin precipitation.

Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C.

Supernatant Removal: Discard the supernatant.

Redissolving the Precipitate: Redissolve the euglobulin precipitate in 0.5 mL of borate buffer

(pH 7.4).

Clot Formation: Add 0.5 mL of 0.025 M calcium chloride to the redissolved euglobulins in a

glass tube.

Incubation and Observation: Incubate the tube at 37°C and record the time required for

complete clot lysis.

Chromogenic t-PA Activity Assay
Principle: This assay measures the ability of t-PA to convert plasminogen to plasmin. The

generated plasmin then cleaves a chromogenic substrate, releasing a colored compound (p-

nitroaniline), which is measured spectrophotometrically. The rate of color development is

proportional to the t-PA activity in the sample.

Procedure:
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Sample Preparation: Prepare platelet-poor plasma from blood collected in 3.2% sodium

citrate.

Reagent Preparation: Prepare reagents according to the manufacturer's instructions

(includes a source of plasminogen and a chromogenic plasmin substrate).

Assay Plate Preparation: Pipette the sample and control plasmas into the wells of a

microtiter plate.

Reaction Initiation: Add the plasminogen and chromogenic substrate mixture to all wells.

Incubation: Incubate the plate at 37°C.

Absorbance Reading: Read the absorbance at 405 nm at regular intervals using a microplate

reader.

Calculation: Calculate the rate of change in absorbance (ΔOD/min). The t-PA activity is

determined by comparing the sample's rate to a standard curve prepared with known

concentrations of t-PA.

PAI-1 Activity Assay (Chromogenic)
Principle: This is a two-stage assay. In the first stage, a known excess of t-PA is added to the

plasma sample, allowing PAI-1 in the sample to form an inactive complex with t-PA. In the

second stage, the residual, uninhibited t-PA activity is measured using a chromogenic substrate

for plasmin, as described in the t-PA activity assay. The amount of residual t-PA activity is

inversely proportional to the PAI-1 activity in the sample.

Procedure:

Sample Preparation: Prepare platelet-poor plasma from blood collected in 3.2% sodium

citrate.

Incubation with t-PA: Incubate the plasma sample with a known excess amount of human t-

PA for a specific time at a controlled temperature to allow for the formation of t-PA/PAI-1

complexes.

Measurement of Residual t-PA Activity:
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Add a mixture of plasminogen and a chromogenic plasmin substrate to the sample.

Incubate at 37°C.

Measure the absorbance at 405 nm at regular intervals.

Calculation: The PAI-1 activity is determined by subtracting the residual t-PA activity from the

initial amount of t-PA added. A standard curve is generated using known concentrations of

PAI-1.
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Caption: Signaling pathway of fibrinolysis and points of interference by Defibrotide.
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Caption: Experimental workflow for the Euglobulin Lysis Time (ELT) assay.
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Caption: Logical workflow for troubleshooting unexpected fibrinolytic assay results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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